5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol

Organic Synthesis Process Chemistry Spiro Compound Synthesis

Process R&D teams optimizing prostacyclin analogue syntheses require a stereochemically defined spirocyclic alcohol to avoid non-specific substitution risks that alter conformational rigidity and hydroxyl reactivity. This compound is a direct Iloprost core precursor featuring a zero-rotatable-bond spiro[1,3-dioxane-2,2'-pentalene] scaffold. • Pre-organized rigid geometry ensures diastereoselective downstream transformations • Hydroxyl handle enables alcohol-directed chemistry and parallel library synthesis • Quantitative one-step synthesis supports rapid multi-gram procurement for method development and FBDD campaigns

Molecular Formula C13H22O3
Molecular Weight 226.316
CAS No. 208347-37-9
Cat. No. B2608349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol
CAS208347-37-9
Molecular FormulaC13H22O3
Molecular Weight226.316
Structural Identifiers
SMILESCC1(COC2(CC3CC(CC3C2)O)OC1)C
InChIInChI=1S/C13H22O3/c1-12(2)7-15-13(16-8-12)5-9-3-11(14)4-10(9)6-13/h9-11,14H,3-8H2,1-2H3/t9-,10+,11?
InChIKeyYZUJXJRMZBEVIL-ZACCUICWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Spirocyclic Alcohol Scaffold Overview


5,5-Dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol (CAS 208347-37-9) is a heterocyclic spiro compound featuring a 1,3-dioxane ring fused via a spiro carbon to a hexahydro-pentalene scaffold bearing a secondary alcohol at the 5'-position . The spiro[1,3-dioxane-2,2'-pentalene] core is a recognized key intermediate in the synthesis of prostacyclin (PGI2) analogues such as Iloprost . The compound is supplied as a versatile small-molecule scaffold with a minimum purity of 95% .

Supports prostacyclin analogue synthesis (e.g., Iloprost core scaffold).
Documented synthetic intermediate de-risks process development.
Enables alcohol-directed derivatization without redox manipulation.
Secondary alcohol handle permits direct acylation, sulfonylation, or phosphorylation.
Pre-organized spirocyclic geometry limits conformational flexibility.
Zero rotatable bonds in the core scaffold benefit FBDD and crystallization.

Generic Substitution Limitations in Iloprost Synthesis


The spiro[1,3-dioxane-2,2'-pentalene] framework anchors a pre-organized, rigid three-dimensional geometry that is critical for downstream diastereoselective transformations in prostacyclin analogue synthesis [1]. Substitution with a simpler spirocyclic alcohol (e.g., a spiro[dioxolane-pentalene] analog) alters both the conformational rigidity and the reactivity of the hydroxyl group, while replacement with the corresponding ketone (CAS 92007-37-9) eliminates the stereochemical handle required for alcohol-directed chemistry . The quantitative synthetic protocols and the established role of this scaffold in active pharmaceutical ingredient (API) intermediates make non-specific substitution a high-risk choice for process chemistry and medicinal chemistry campaigns.

Ketone Analog
CAS 92007-37-9 eliminates the stereochemical handle, requiring additional redox steps that may erode diastereoselective outcomes in downstream prostacyclin routes.
Ring-Size Shift
Replacing the spiro[1,3-dioxane] with a simpler spiro[dioxolane] alters the pre-organized 3D geometry, potentially changing reactivity and binding-site complementarity.
Acyclic Diol
Acyclic 1,3-diol analogs introduce ≥3 rotatable bonds, drastically reducing conformational rigidity and thus diminishing the entropic advantage crucial for fragment-based design.

Quantitative Differentiation Against Structural Analogs


One-Step Quantitative Synthesis vs. Multi-Step Routes

A published Molbank protocol reports a one-step synthesis of the title compound under adapted Vilsmeier conditions with quantitative yield [1]. In contrast, closely related spiro[1,3-dioxane-2,2'-pentalene] derivatives such as the ketone analog (CAS 92007-37-9) typically require multi-step sequences involving oxidation/reduction or protection/deprotection steps, often with overall yields below 70% . This direct, high-yielding route reduces synthesis cost and time for procurement of the alcohol scaffold.

Synthetic Efficiency
Cross-study comparable
Quantitative yield (1 step) vs. multi-step routes with cumulative yields typically below 70%.
Higher synthetic economy reduces procurement cost and time.
Vilsmeier formylation conditions for alcohol; classical redox sequences for ketone analogs.
Organic Synthesis Process Chemistry Spiro Compound Synthesis

Secondary Alcohol Reactivity for Late-Stage Derivatization

The target compound bears a secondary alcohol at the 5'-position (hydroxyl group), whereas the closest commercial analog (CAS 92007-37-9) is a ketone . The alcohol permits direct acylation, sulfonylation, phosphorylation, or Mitsunobu-based inversions without requiring a separate reduction step. The ketone form, in contrast, necessitates an additional reduction step (or re-oxidation after protection) to access the same derivatization space. No equivalent quantitative selectivity data exists because reactivity is defined by functional-group class; however, the synthetic step advantage is inherently quantitative.

Derivatization Handle
Class-level inference
Secondary alcohol enables direct acylation/sulfonylation, avoiding the extra reduction step required by the ketone analog.
Supports late-stage diversification without redox manipulation.
At least 1 additional synthetic step avoided; standard alcohol derivatization chemistry.
Medicinal Chemistry API Intermediate Late-Stage Functionalization

Conformational Rigidity vs. Flexible Diols

The target compound locks the 1,3-dioxane and pentalene rings into a rigid spiro arrangement, limiting the number of low-energy conformers. A comparable acyclic 1,3-diol or monocyclic analog would exhibit significantly higher conformational flexibility, as estimated by the number of freely rotatable bonds (target: 0 rotatable bonds in the core scaffold vs. ≥3 in an acyclic analog) [1]. Rigidity often translates into higher target selectivity or simplified crystallization behavior, though direct binding data for this scaffold are not publicly available.

Conformational Rigidity
Class-level inference
0 rotatable bonds in the core spiro scaffold vs. ≥3 in an acyclic 1,3-diol analog.
Pre-organized geometry benefits fragment-based drug design and crystallization.
Computed from 2D structure; direct binding data not publicly available.
Stereochemistry Conformational Analysis Drug Design

Established Intermediate in Prostacyclin Analogue Synthesis

The spiro[1,3-dioxane-2,2'-pentalene] scaffold is explicitly documented as a synthetic intermediate in the preparation of Iloprost, a prostacyclin analogue used to treat pulmonary arterial hypertension, scleroderma, and Raynaud's phenomenon . While the ketone form is the directly cited intermediate, the alcohol form is the immediate precursor obtainable by reduction or can itself be employed in alternative convergent routes . No other commercially available spirocyclic scaffold shares this specific application pedigree.

API Synthesis Precedent
Supporting evidence
Documented intermediate in Iloprost synthetic pathways, unlike other commercially available spirocyclic scaffolds.
Prior art de-risks process development for prostacyclin-related programs.
Review of Iloprost synthetic patents and literature confirms this specific application pedigree.
Prostacyclin Analogues Iloprost Pulmonary Arterial Hypertension

Procurement-Relevant Application Scenarios


Prostacyclin Analogue Process Chemistry

The scaffold is a direct precursor to the Iloprost core, making it a strategic procurement target for generic API manufacturers and process R&D teams optimizing convergent syntheses of prostacyclin analogues . Starting from the alcohol avoids a ketone reduction step, streamlining the regulatory impurity profile.

Fragment-Based Drug Discovery on Rigid Spiro Templates

The zero-rotatable-bond spiro core provides a conformationally pre-organized fragment for FBDD campaigns targeting protein-protein interactions or kinases where entropic penalties of flexible fragments are detrimental . The alcohol serves as a robust anchor for parallel library synthesis.

Chiral Probe in Asymmetric Catalysis Development

The defined stereochemistry and hydroxyl handle make the compound suitable as a chiral auxiliary or ligand precursor in asymmetric synthesis methodology studies. The quantitative, one-step synthesis reported in Molbank [1] allows rapid procurement of multi-gram quantities for method development.

Application
Selection Property
Validation Focus
Prostacyclin Analog Process Chemistry
Core scaffold precedent for Iloprost
Streamlined redox/impurity profile from alcohol starting point
Fragment-Based Drug Discovery
Conformational pre-organization
SAR interpretation and crystallization behavior on rigid spiro templates
Asymmetric Catalysis Development
Defined stereochemistry and hydroxyl handle
Enantioselective methodology development and ligand design
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